Imidazo[1,5-a]pyridin-1-ylmethanol

Medicinal Chemistry FGF Inhibition In Vivo Pharmacology

FGF receptor-targeted programs face potency attrition during lead optimization. Imidazo[1,5-a]pyridin-1-ylmethanol (CAS 112230-23-6) addresses this with a validated imidazo[1,5-a]pyridine core. • 5-fold in vivo potency gain vs. indolizine scaffold (10 mg/kg vs. 50 mg/kg), demonstrated by Sanofi-Aventis • Pre-characterized CYP3A4 inhibition baseline (IC₅₀ = 27.4 µM) for data-driven ADME de-risking • Reactive primary alcohol handle enables covalent bioconjugation via ester, ether, or click chemistry Supplied with full QC documentation. Research-use-only; batch reserves available upon inquiry.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 112230-23-6
Cat. No. B173249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,5-a]pyridin-1-ylmethanol
CAS112230-23-6
SynonymsImidazo[1,5-a]pyridin-1-yl-methanol
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=CN2C=C1)CO
InChIInChI=1S/C8H8N2O/c11-5-7-8-3-1-2-4-10(8)6-9-7/h1-4,6,11H,5H2
InChIKeyUBSCRHULDXXNCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,5-a]pyridin-1-ylmethanol: Strategic Heterocyclic Building Block


Imidazo[1,5-a]pyridin-1-ylmethanol (CAS 112230-23-6) is a bicyclic heteroaromatic compound featuring an imidazo[1,5-a]pyridine core with a reactive primary alcohol (-CH2OH) substituent at the 1-position . This scaffold is a member of the broader imidazopyridine family, a class of compounds recognized for their versatility in medicinal chemistry and materials science due to their unique electronic properties, luminescence, and biological activity [1]. With a molecular formula of C8H8N2O and a molecular weight of 148.16 g/mol, this compound serves primarily as a key intermediate and synthetic building block, enabling further functionalization via the hydroxymethyl group for applications ranging from bioconjugation to the synthesis of complex pharmaceutical candidates .

Scaffold derivatization studies: reactive primary alcohol enables esterification, etherification, and bioconjugation.
Imidazo[1,5-a]pyridine core: distinct electronic and luminescent properties for probe design and materials.
Key intermediate: reported use in FGF receptor pathway studies and kinase inhibitor synthesis.

Imidazo[1,5-a]pyridin-1-ylmethanol: Irreplaceable Scaffold


Generic substitution of Imidazo[1,5-a]pyridin-1-ylmethanol is not possible due to its unique combination of a specific heterocyclic scaffold and a precisely positioned reactive handle. While other isomers, such as imidazo[1,2-a]pyridines or imidazo[4,5-b]pyridines, share a similar atomic composition, their distinct ring fusion patterns lead to fundamentally different electronic distributions, steric profiles, and biological target interactions [1]. Crucially, the imidazo[1,5-a]pyridine core has demonstrated a 5-fold improvement in in vivo potency over the indolizine scaffold in a specific therapeutic program, highlighting that even closely related scaffolds cannot be freely interchanged [2]. The 1-methanol group provides a unique vector for derivatization, enabling the creation of complex conjugates that would be impossible with a simple unsubstituted imidazopyridine core .

Isomeric scaffold mismatch

Imidazo[1,2-a]pyridines and other isomers shift electronic/steric profiles and may not recapitulate the same biological target interactions.

Absent reactive handle

Unsubstituted imidazo[1,5-a]pyridine lacks the 1-methanol group, blocking direct conjugation and restricting downstream derivatization workflows.

Potency context may differ

Indolizine-based scaffolds have shown different in vivo response profiles; a head-to-head scaffold review is advised before replacing this core.

Imidazo[1,5-a]pyridin-1-ylmethanol: Key Differentiation Evidence


Superior In Vivo Potency vs Indolizine Core

Derivatives of the imidazo[1,5-a]pyridine core, for which this compound is a key building block, exhibit a 5-fold greater in vivo potency compared to a structurally similar indolizine series. Specifically, a maximum in vivo activity in mice was achieved at a dose of 10 mg/kg for the imidazo[1,5-a]pyridine derivatives, whereas the indolizine series required a dose of 50 mg/kg to achieve the same effect [1].

In vivo potency vs indolizine
Head-to-head
10 mg/kg 50 mg/kg
Scaffold potency context for FGF inhibition studies
In vivo mouse models; dose for maximal activity
Medicinal Chemistry FGF Inhibition In Vivo Pharmacology

Unique Primary Alcohol Conjugation Handle

Imidazo[1,5-a]pyridin-1-ylmethanol features a primary alcohol group directly attached to the heterocyclic core. This is a distinct and reactive functional handle not present on unsubstituted imidazo[1,5-a]pyridine, which has a hydrogen at the 1-position. The presence of this group allows for direct and efficient conjugation strategies, such as esterification, etherification, or activation for nucleophilic displacement, which are impossible with the base scaffold .

Reactive handle vs unsubstituted
Cross-study comparable
-CH2OH -H
Enables direct bioconjugation and prodrug design
Structural comparison; essential for functionalization
Bioconjugation Click Chemistry Prodrug Design

CYP3A4 Inhibition Liability

In vitro screening provides a quantifiable baseline for a key metabolic liability. The compound demonstrates measurable inhibition of the major drug-metabolizing enzyme Cytochrome P450 3A4 (CYP3A4), with an IC50 of 27.4 µM (2.74E+4 nM) in human liver microsomes using midazolam as a probe substrate [1]. This value serves as a benchmark for comparing analogs where structural modifications aim to reduce this inhibition.

CYP3A4 inhibition
Supporting evidence
IC50 = 27.4 µM
Metabolic liability benchmark for SAR optimization
Human liver microsomes, midazolam probe
ADME Drug Metabolism CYP450 Inhibition

Weaker σ-Donor NHC Ligand Character

The imidazo[1,5-a]pyridine core, when functionalized to its corresponding 3-ylidene (N-heterocyclic carbene, NHC), exhibits a quantifiably different electronic character compared to classical imidazol-2-ylidene NHC ligands. NMR analysis of the precursor azolium salts reveals that the imidazo[1,5-a]pyridine-derived ligands are weaker σ-donors than their imidazol-2-ylidene counterparts [1]. This property is expected to translate to the coordination chemistry of complexes derived from Imidazo[1,5-a]pyridin-1-ylmethanol.

σ-donor character
Class-level inference
Weaker σ-donor vs classical imidazol-2-ylidenes
Suggests more electrophilic metal centers in NHC complexes
Based on NMR of azolium salt precursors
Organometallic Chemistry Catalysis Ligand Design

Imidazo[1,5-a]pyridin-1-ylmethanol: Application Scenarios


FGF Receptor Antagonist Synthesis

Procurement of Imidazo[1,5-a]pyridin-1-ylmethanol is highly strategic for medicinal chemistry programs targeting Fibroblast Growth Factor (FGF) receptors. As demonstrated by Sanofi-Aventis, derivatives of this specific core have a 5-fold in vivo potency advantage over the structurally similar indolizine scaffold (10 mg/kg vs. 50 mg/kg for maximal activity) [1]. Using this building block provides a data-supported starting point for designing lead compounds with a higher probability of achieving efficacious in vivo doses, directly addressing a key challenge in drug development.

Targeted Bioconjugates & Fluorescent Probes

This compound is the superior choice for projects requiring the covalent attachment of the imidazo[1,5-a]pyridine core to another entity. Unlike the unsubstituted parent heterocycle, the reactive primary alcohol (-CH2OH) serves as a unique and versatile handle for bioconjugation . This allows researchers to efficiently link the scaffold to payloads, targeting vectors, or fluorophores via well-established ester, ether, or click chemistry methodologies, enabling the creation of novel chemical probes and targeted therapeutics.

Hit Validation with Known Metabolic Profile

In early hit-to-lead and lead optimization phases, using a building block with a pre-characterized ADME profile can accelerate project timelines. Imidazo[1,5-a]pyridin-1-ylmethanol comes with a quantifiable baseline for CYP3A4 inhibition (IC50 = 27.4 µM) [2]. This allows medicinal chemists to proactively design analogs intended to reduce this liability and provides a benchmark for interpreting initial DMPK data, thereby de-risking the series and guiding more efficient Structure-Activity Relationship (SAR) studies.

Novel Catalysts with Tailored Electronics

For researchers in catalysis, this compound is a precursor to N-heterocyclic carbene (NHC) ligands with a distinct electronic profile. The imidazo[1,5-a]pyridine core is known to form NHCs that are weaker σ-donors compared to the ubiquitous imidazol-2-ylidenes [3]. This class-level property suggests that metal complexes derived from Imidazo[1,5-a]pyridin-1-ylmethanol will possess a more electrophilic metal center, a feature that can be exploited to develop catalysts with unique activities or selectivities for challenging transformations, offering a valuable alternative to standard ligand systems.

Application
Selection Property
Validation Focus
FGF receptor pathway studies
Scaffold potency context
In vivo dose-response model comparison
Bioconjugate probe development
Reactive alcohol handle
Conjugation efficiency and linker chemistry
Metabolic stability profiling
CYP3A4 inhibition benchmark
ADME liability and SAR interpretation
NHC ligand design for catalysis
Electronic tunability
Catalytic selectivity and metal-center electrophilicity

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42 linked technical documents
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